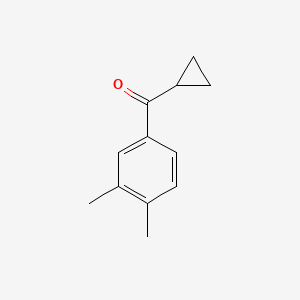

Cyclopropyl(3,4-dimethylphenyl)methanone

Description

The exact mass of the compound Cyclopropyl 3,4-xylyl ketone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71983. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8-3-4-11(7-9(8)2)12(13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHOLOURUAQTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191970 | |

| Record name | Cyclopropyl 3,4-xylyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38675-78-4 | |

| Record name | Cyclopropyl(3,4-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38675-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl 3,4-xylyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038675784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropyl 3,4-xylyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropyl 3,4-xylyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropyl(3,4-dimethylphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclopropyl(3,4-dimethylphenyl)methanone (CAS No. 38675-78-4).[1][2][3] This aryl cyclopropyl ketone is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The unique structural and electronic properties of the cyclopropyl group can impart desirable pharmacokinetic and pharmacodynamic characteristics to lead compounds. This document details two primary synthetic routes—Friedel-Crafts acylation and a Grignard reagent-based approach—offering step-by-step protocols. Furthermore, it outlines a complete characterization workflow, including predicted spectroscopic data based on analogous compounds, to ensure the identity and purity of the synthesized molecule.

Introduction: The Significance of Aryl Cyclopropyl Ketones

Aryl cyclopropyl ketones are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The cyclopropyl moiety, a three-membered carbocycle, is a bioisostere for various functional groups and can introduce conformational rigidity, enhance metabolic stability, and improve the potency of drug candidates. Its incorporation into molecular scaffolds can lead to novel intellectual property and provide a competitive edge in drug discovery programs. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules, leveraging the reactivity of the ketone functional group and the unique properties of the cyclopropyl and dimethylphenyl moieties.

Synthetic Methodologies

Two principal and well-established synthetic strategies for the preparation of this compound are the Friedel-Crafts acylation and the reaction of a Grignard reagent with an appropriate acyl chloride. The choice between these methods may depend on the availability of starting materials, scalability, and desired purity profile.

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classic and reliable method for the formation of aryl ketones.[4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, this involves the reaction of 1,2-dimethylbenzene (o-xylene) with cyclopropanecarbonyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Reaction Scheme: o-xylene + cyclopropanecarbonyl chloride --(AlCl₃)--> this compound + HCl

The 3,4-regioisomer is the expected major product due to the ortho- and para-directing nature of the methyl groups on the aromatic ring, with acylation occurring at the less sterically hindered para position relative to one of the methyl groups.

Causality of Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively activates the cyclopropanecarbonyl chloride by forming a highly electrophilic acylium ion.

-

Solvent: An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used as it does not react with the Lewis acid or the electrophile.

-

Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,2-Dimethylbenzene (o-xylene)

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, add 1,2-dimethylbenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Grignard Reagent Approach

An alternative and powerful method for C-C bond formation is the use of organometallic reagents, such as Grignard reagents. In this approach, cyclopropylmagnesium bromide is reacted with 3,4-dimethylbenzoyl chloride.

Reaction Scheme: cyclopropylmagnesium bromide + 3,4-dimethylbenzoyl chloride --> this compound + MgBrCl

Causality of Experimental Choices:

-

Grignard Reagent Formation: Cyclopropylmagnesium bromide is prepared in situ from cyclopropyl bromide and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, strictly anhydrous conditions are essential for the success of the reaction.

-

Reaction with Acyl Chloride: The nucleophilic cyclopropyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 3,4-dimethylbenzoyl chloride.

Experimental Protocol: Grignard Reaction

Materials:

-

Magnesium turnings

-

Cyclopropyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

3,4-Dimethylbenzoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Cyclopropylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a small amount of a solution of cyclopropyl bromide (1.1 equivalents) in anhydrous THF via the dropping funnel to initiate the reaction (disappearance of the iodine color).

-

Once the reaction starts, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour.

-

-

Reaction with 3,4-Dimethylbenzoyl Chloride:

-

Cool the freshly prepared Grignard reagent to 0 °C.

-

Add a solution of 3,4-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Characterization and Analysis

Spectroscopic Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | * Aromatic Protons: Signals in the range of 7.0-7.8 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. |

| * Methyl Protons: Two singlets around 2.2-2.4 ppm. | |

| * Cyclopropyl Methine Proton: A multiplet in the upfield region, typically around 2.5-2.8 ppm. | |

| * Cyclopropyl Methylene Protons: Multiplets in the upfield region, expected between 0.8-1.3 ppm. | |

| ¹³C NMR | * Carbonyl Carbon: A signal in the downfield region, approximately 198-202 ppm. |

| * Aromatic Carbons: Signals between 125-145 ppm. | |

| * Methyl Carbons: Signals around 19-21 ppm. | |

| * Cyclopropyl Methine Carbon: A signal around 18-22 ppm. | |

| * Cyclopropyl Methylene Carbons: Signals in the upfield region, typically 10-15 ppm. | |

| IR Spectroscopy | * C=O Stretch: A strong absorption band around 1670-1690 cm⁻¹. |

| * Aromatic C-H Stretch: Signals above 3000 cm⁻¹. | |

| * Aliphatic C-H Stretch: Signals below 3000 cm⁻¹. | |

| * C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region. | |

| Mass Spectrometry | * Molecular Ion (M⁺): Expected at m/z = 174.10. |

| * Major Fragments: Fragmentation patterns corresponding to the loss of the cyclopropyl group (m/z = 133) and the 3,4-dimethylphenyl group (m/z = 105), as well as the cyclopropylcarbonyl cation (m/z = 69). |

Experimental Workflow for Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Safety Considerations

-

Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Acyl chlorides are lachrymatory and corrosive.

-

Grignard Reaction: Grignard reagents are highly flammable and react vigorously with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This technical guide has detailed two robust synthetic routes for the preparation of this compound, a valuable intermediate in organic synthesis. Both the Friedel-Crafts acylation and the Grignard reaction are viable methods, with the choice depending on laboratory-specific factors. The provided characterization workflow and predicted spectroscopic data will aid researchers in verifying the successful synthesis and purity of the target compound. The strategic use of this and other aryl cyclopropyl ketones will undoubtedly continue to contribute to advancements in drug discovery and materials science.

References

- Dwivedi, N., Tewari, N., Tiwari, V. K., Chaturvedi, V., Manju, Y. K., Srivastava, A., ... & Tripathi, R. P. (2005). An efficient synthesis of aryloxyphenyl cyclopropyl methanones: a new class of anti-mycobacterial agents. Bioorganic & medicinal chemistry letters, 15(20), 4526–4530.

- Google Patents. (2012). CN102584523A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone.

- Google Patents. (2009). CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone.

- Hou, Z. R., et al. (2021). Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones. Supporting Information for The Royal Society of Chemistry.

-

ChemBK. (n.d.). Cyclopropyl-(3,4-dimethylphenyl)methanone. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of Cyclopropyl(3,4-dimethylphenyl)methanone

An In-Depth Technical Guide to the Spectroscopic Characterization of Cyclopropyl(3,4-dimethylphenyl)methanone

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous structural elucidation of a molecule is the bedrock upon which all further investigation is built. Spectroscopic analysis is not merely a data acquisition step; it is a conversation with the molecule itself. Each peak, each signal, each fragmentation pattern is a piece of a structural puzzle. This guide is designed for the practicing researcher and scientist, offering a detailed exploration of the spectroscopic characteristics of this compound (CAS No. 38675-78-4). While published spectra for this specific compound are not widely available, this document serves as a comprehensive framework, leveraging foundational principles and data from analogous structures to predict, interpret, and validate its spectral identity. We will proceed not by rote, but by inquiry, explaining the why behind the how to ensure that the protocols and interpretations presented are robust, reliable, and scientifically sound.

Molecular Architecture and Spectroscopic Implications

This compound, with the molecular formula C₁₂H₁₄O and a molecular weight of approximately 174.24 g/mol , possesses a unique combination of structural motifs that give rise to a distinct spectroscopic fingerprint.[1] The molecule integrates a strained cyclopropyl ring, a conjugated ketone, and a 1,2,4-trisubstituted aromatic ring. Each of these features imparts predictable and discernible characteristics in NMR, IR, and MS analyses.

The cyclopropyl group is particularly noteworthy. Its strained C-C bonds and unique geometry result in proton and carbon signals in NMR spectra that appear at unusually high fields (upfield), a direct consequence of the ring's magnetic anisotropy.[2] The ketone's carbonyl group provides a strong, characteristic absorption in the infrared spectrum and directs key fragmentation pathways in mass spectrometry. The disubstituted phenyl ring presents a specific set of signals in both proton and carbon NMR, with splitting patterns and chemical shifts indicative of its substitution pattern.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of every atom.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following steps represent a standard methodology for acquiring high-quality NMR data for a small organic molecule.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the analyte, this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which offers excellent solubility for many organic compounds and has a well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Utilize a 400 MHz (or higher) NMR spectrometer.

-

Insert the sample and allow it to equilibrate to the probe temperature (typically 298 K).

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity across the sample. The quality of the shimming directly impacts spectral resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

-

Collect 8 to 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 1024) is required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H) or the residual CDCl₃ peak to 77.16 ppm (for ¹³C).

-

Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of all peaks.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, cyclopropyl, and methyl protons. The chemical shifts are influenced by electron-donating/withdrawing effects and magnetic anisotropy.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.7 - 7.8 | Multiplet | 2H | Aromatic Protons (ortho to C=O) | Deshielded by the electron-withdrawing carbonyl group. |

| ~ 7.2 - 7.3 | Doublet | 1H | Aromatic Proton (para to C=O) | Standard aromatic region, split by its ortho neighbor. |

| ~ 2.5 - 2.7 | Multiplet | 1H | Cyclopropyl CH (methine) | The proton adjacent to the carbonyl is deshielded. |

| ~ 2.35 | Singlet | 6H | Two Aromatic CH₃ | Methyl groups on an aromatic ring typically appear in this region. The signals may be resolved as two distinct singlets or overlap. |

| ~ 1.1 - 1.3 | Multiplet | 2H | Cyclopropyl CH₂ | Diastereotopic protons on the cyclopropyl ring, shielded. |

| ~ 0.9 - 1.1 | Multiplet | 2H | Cyclopropyl CH₂ | Diastereotopic protons on the cyclopropyl ring, highly shielded. |

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. The carbonyl carbon is the most deshielded, while the cyclopropyl carbons are characteristically shielded.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| > 195 | C=O (Ketone) | Carbonyl carbons are strongly deshielded and appear significantly downfield. |

| ~ 143 | Aromatic C-CH₃ | Quaternary aromatic carbon attached to a methyl group. |

| ~ 138 | Aromatic C-CH₃ | Quaternary aromatic carbon attached to the second methyl group. |

| ~ 135 | Aromatic C-C=O | Quaternary aromatic carbon attached to the carbonyl group. |

| ~ 129 - 130 | Aromatic CH | Aromatic methine carbons. |

| ~ 20 - 22 | Aromatic CH₃ | Methyl carbons attached to the aromatic ring. |

| ~ 18 - 20 | Cyclopropyl CH | Methine carbon of the cyclopropyl ring, adjacent to the carbonyl. |

| ~ 10 - 12 | Cyclopropyl CH₂ | Methylene carbons of the cyclopropyl ring, showing a characteristic upfield shift due to ring strain.[2] |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an essential and rapid technique for identifying key functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of bonds.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify key absorption bands.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~ 3100 - 3000 | C-H Stretch (Aromatic & Cyclopropyl) | Medium-Weak | Characteristic C-H stretches for sp² (aromatic) and strained sp³ (cyclopropyl) carbons. |

| ~ 2980 - 2850 | C-H Stretch (Aliphatic - CH₃) | Medium | Symmetric and asymmetric stretches of the methyl groups. |

| ~ 1680 - 1660 | C=O Stretch (Aryl Ketone) | Strong | This is the most prominent and diagnostic peak. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3] |

| ~ 1610, 1580, 1500 | C=C Stretch (Aromatic Ring) | Medium-Strong | Characteristic absorptions for the benzene ring. |

| ~ 1200 - 1000 | C-C Stretch, C-H Bends | Medium | Part of the complex "fingerprint region," which is unique to the molecule. |

| ~ 850 - 800 | C-H Out-of-Plane Bending | Strong | Indicative of the 1,2,4-trisubstitution pattern on the aromatic ring. |

Table 3: Predicted Diagnostic Infrared Absorption Bands

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues based on how the molecule fragments under energetic conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI is a classic "hard" ionization technique that induces extensive fragmentation, providing a detailed fragmentation pattern.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals or molecules.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum will show a molecular ion peak corresponding to the molecular weight and several fragment peaks corresponding to stable carbocations.

-

Molecular Ion (M⁺•): The molecular formula is C₁₂H₁₄O. The predicted molecular ion peak will appear at m/z = 174 .

-

Key Fragmentation Pathways: The structure of the molecule suggests several likely fragmentation points. The most favorable cleavages result in the formation of stable acylium ions.

Caption: Predicted Major Fragmentation Pathways in EI-MS.

-

Loss of Cyclopropyl Radical: The most likely fragmentation is the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring. This is an alpha-cleavage that results in a highly stable, resonance-stabilized 3,4-dimethylbenzoyl cation.

-

[M - C₃H₅]⁺ : m/z = 174 - 41 = 133 (This is expected to be the base peak).

-

-

Loss of 3,4-Dimethylphenyl Radical: Cleavage on the other side of the carbonyl group would result in a cyclopropylcarbonyl cation.

-

[M - C₈H₉]⁺ : m/z = 174 - 105 = 69 .

-

Conclusion

The structural characterization of this compound is a multi-faceted process where each spectroscopic technique provides a unique and complementary piece of information. The ¹H and ¹³C NMR spectra will confirm the complete carbon-hydrogen framework, with the upfield signals of the cyclopropyl group being a key identifier. The strong carbonyl stretch near 1670 cm⁻¹ in the IR spectrum will confirm the presence of the conjugated ketone. Finally, mass spectrometry will verify the molecular weight of 174 amu and show a characteristic fragmentation pattern dominated by the formation of a stable acylium ion at m/z 133. Together, these techniques provide a robust and self-validating analytical package for the unambiguous identification and quality control of this compound.

References

-

Vertex AI Search Finding: Data from a supporting information document showing NMR and MS data for structurally similar cyclopropyl methanone compounds. Source: 4

-

Supporting Information for - The Royal Society of Chemistry: Provides examples of IR and GC/MS data for various ketone-containing organic molecules. Source: 3

-

NP-MRD Database: Example of a predicted ¹³C NMR spectrum, illustrating the use of computational tools in spectroscopy. Source: 5

-

ChemicalBook Entry for Cyclopropyl-(3,4-dimethylphenyl)methanone: Provides the CAS number for the target compound. Source: 6

-

ChemBK Entry for Cyclopropyl-(3,4-dimethylphenyl)methanone: Provides the molecular formula and molar mass. Source: 1

-

¹³C NMR Spectrum of Cyclopropyl phenyl ketone: Provides reference ¹³C NMR data for a similar cyclopropyl ketone. Source: 7

-

¹H NMR Spectrum of Cyclopropyl methyl ketone: Provides reference ¹H NMR data for a simple cyclopropyl ketone. Source: 8

-

¹H NMR Spectrum of Cyclopropyl phenyl ketone: Provides reference ¹H NMR data for a similar cyclopropyl ketone. Source: 9

-

Arctom Scientific Product Page: Confirms the CAS number and name of the compound. Source: 10

-

PubChem Entry for (3,4-dimethylphenyl)-(1H-pyrrol-2-yl)methanone: Provides data for a compound with the same substituted phenyl group. Source: 11

-

¹³C NMR Spectrum of Cyclopropane: Explains the characteristic upfield chemical shift of cyclopropyl carbons. Source: 2

-

Base-controlled divergent synthesis of cyclopropyl aryl methanones: A publication detailing a synthetic route to this class of compounds. Source: 12

-

NIST WebBook for Cyclopropyl 4-methoxyphenyl ketone: Provides a reference IR spectrum for a similar molecule. Source: 13

-

Supporting Information for - The Royal Society of Chemistry: Details general procedures for NMR and GC-MS analysis. Source: 14

-

Synthesis and Characterization of a Dihydroquinolinyl Methanone: An example of full characterization including IR, ¹H, ¹³C-NMR, and X-ray diffraction. Source: 15

-

Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes: Provides examples of detailed NMR data interpretation for complex organic molecules. Source: 16

-

PubChem Entry for (3,4-Dimethylphenyl)-(3-ethylcyclohexyl)methanone: Provides data for a compound with the same substituted phenyl group. Source: 17

-

NIST WebBook for Ethanone, 1-cyclopropyl-: Provides reference IR and MS data for a simple cyclopropyl ketone. Source: 18

-

SpectraBase Entry for (4,5-Dimethoxy-2-methyl-phenyl)-(3,4-dimethoxyphenyl)methanone: Example of a vapor phase IR spectrum for a related aromatic ketone. Source: 19

-

Technical Guide on Cyclopropyl 2-(4-methylphenyl)ethyl ketone: Discusses the significance of cyclopropyl ketones in drug discovery. Source: 20

-

Photochemistry of a Methoxyphenyl-1,3,4-Oxadiazole: Discusses IR spectroscopy and quantum chemical calculations for structural analysis. Source: 21

-

¹³C NMR Spectrum of 2,2-dimethylpropane: An educational resource explaining ¹³C NMR principles with a simple, symmetrical molecule. Source: 22

Sources

- 1. chembk.com [chembk.com]

- 2. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0296379) [np-mrd.org]

- 6. Cyclopropyl-(3,4-dimethylphenyl)methanone | 38675-78-4 [chemicalbook.com]

- 7. Cyclopropyl phenyl ketone(3481-02-5) 13C NMR spectrum [chemicalbook.com]

- 8. Cyclopropyl methyl ketone(765-43-5) 1H NMR [m.chemicalbook.com]

- 9. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR [m.chemicalbook.com]

- 10. arctomsci.com [arctomsci.com]

- 11. (3,4-dimethylphenyl)-(1H-pyrrol-2-yl)methanone | C13H13NO | CID 63749076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]

- 14. rsc.org [rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. (3,4-Dimethylphenyl)-(3-ethylcyclohexyl)methanone | C17H24O | CID 65402529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical properties of Cyclopropyl(3,4-dimethylphenyl)methanone

This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Cyclopropyl(3,4-dimethylphenyl)methanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge and provides practical insights into the synthesis, characterization, and potential applications of this compound.

Introduction and Molecular Overview

This compound, a member of the aryl cyclopropyl ketone family, presents a unique structural motif of significant interest in medicinal chemistry and organic synthesis. The strained cyclopropyl ring, conjugated with an aromatic system, imparts distinct electronic and conformational properties, making it a valuable scaffold for the development of novel therapeutics and functional materials. This guide delves into the core characteristics of this molecule, offering a foundational understanding for its further exploration.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 38675-78-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄O | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C2CC2)C | |

| InChI Key | N/A |

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly accessible literature. However, properties can be predicted based on its structure and comparison with analogous compounds.

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | Expected to be a low-melting solid or a high-boiling liquid at room temperature, similar to other aryl cyclopropyl ketones. For example, (4-Bromophenyl)(cyclopropyl)methanone has a melting point of 40.0-44.0 °C. |

| Boiling Point | Data not available | Predicted to be above 200 °C at atmospheric pressure. For instance, (4-Bromophenyl)(cyclopropyl)methanone has a boiling point of 204 °C at 10 mmHg. |

| Solubility | Data not available | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water. |

| Appearance | Data not available | Likely a colorless to pale yellow oil or solid. |

Synthesis and Mechanistic Insights

The most direct and industrially scalable approach for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with cyclopropanecarbonyl chloride.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the generation of a highly reactive acylium ion from cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃)[4]. The electron-rich 1,2-dimethylbenzene then acts as a nucleophile, attacking the acylium ion to form the desired ketone.

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized, field-proven protocol that can be adapted for the synthesis of the target molecule.

Materials:

-

1,2-Dimethylbenzene (o-xylene)

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

-

Aromatic Substrate Addition: Following the complete addition of the acyl chloride, add 1,2-dimethylbenzene (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic Protons: Signals in the range of 7.0-7.8 ppm, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Methyl Protons: Two singlets in the range of 2.2-2.5 ppm. - Cyclopropyl Protons: A multiplet for the methine proton adjacent to the carbonyl group (likely downfield, ~2.5-3.0 ppm) and multiplets for the methylene protons in the upfield region (~0.8-1.5 ppm). |

| ¹³C NMR | - Carbonyl Carbon: A signal in the range of 195-205 ppm. - Aromatic Carbons: Signals in the range of 125-145 ppm. - Methyl Carbons: Signals in the range of 19-22 ppm. - Cyclopropyl Carbons: A signal for the methine carbon (~15-25 ppm) and a signal for the methylene carbons (~8-15 ppm). |

| IR Spectroscopy | - C=O Stretch: A strong absorption band in the region of 1670-1690 cm⁻¹. - Aromatic C=C Stretch: Medium to weak bands in the region of 1600-1450 cm⁻¹. - C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 174. - Key Fragmentation: Loss of the cyclopropyl group (M-41), and fragments corresponding to the dimethylbenzoyl cation (m/z = 133) and the dimethylphenyl cation (m/z = 105). |

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the interplay between the cyclopropyl ring and the ketone functionality.

Key Chemical Reactions

-

Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening under various conditions, such as with acid catalysis or transition metal catalysis, to yield functionalized linear alkyl chains.

-

Carbonyl Group Transformations: The ketone functionality can undergo standard reactions such as reduction to an alcohol, reductive amination, and Wittig reactions.

Potential in Drug Discovery

The cyclopropyl moiety is a well-established pharmacophore in medicinal chemistry, known to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates. While no specific biological activities have been reported for this compound, related aryl cyclopropyl ketones have shown promise in various therapeutic areas. For instance, certain alkylaminoaryl phenyl cyclopropyl methanones have demonstrated antitubercular and antimalarial activities[7].

Sources

Initial Biological Screening of Cyclopropyl(3,4-dimethylphenyl)methanone: A Strategic Approach to Unveiling Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl(3,4-dimethylphenyl)methanone is a novel chemical entity with a structure suggestive of potential biological activity, yet it remains largely uncharacterized in the public domain. This guide outlines a comprehensive, tiered strategy for the initial biological screening of this compound. As direct biological data is scarce, we propose a logical cascade of in vitro assays designed to efficiently build a foundational profile of the molecule's bioactivity, safety, and potential mechanisms of action. This document serves as a roadmap for researchers, providing not just protocols, but the scientific rationale behind each step, empowering informed decision-making in the early stages of drug discovery.

Introduction and Compound Profile

This compound (C₁₂H₁₄O) is a small molecule featuring a cyclopropyl ring linked to a dimethylphenyl group via a ketone.[1][2] The cyclopropane ring is a strained carbocycle present in numerous biologically active natural products and synthetic compounds, often imparting unique pharmacological properties.[3] Similarly, the substituted phenyl ring is a common feature in many therapeutic agents. While related structures, such as certain alkylaminoaryl phenyl cyclopropyl methanones, have shown promise as antitubercular and antimalarial agents, the specific biological targets and safety profile of this compound are unknown.[4]

This guide puts forth a systematic screening cascade to de-orphan this compound, moving from broad assessments of cytotoxicity to critical safety pharmacology assays and finally to wide-net screens designed to identify potential target classes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38675-78-4 | [1][5] |

| Molecular Formula | C₁₂H₁₄O | [2] |

| Molecular Weight | 174.24 g/mol | [2] |

Proposed Biological Screening Cascade

The proposed screening strategy is designed as a tiered, decision-gated workflow. This approach prioritizes the early identification of potential liabilities (cytotoxicity, off-target effects) to conserve resources and guide subsequent, more focused investigations.

Figure 1: Proposed tiered screening cascade for this compound.

Tier 1: Foundational & Safety Screening Protocols

General Cytotoxicity Assessment

Rationale: The initial step is to determine the concentration range at which the compound exhibits general toxicity to cells. This is crucial for distinguishing specific pharmacological effects from non-specific cytotoxicity in subsequent assays. We will employ two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[6] Running these in parallel provides a more robust assessment, as some compounds can interfere with one assay but not the other.[7]

-

Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin). Incubate for 48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

-

Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate.

-

Sample Collection: After the 48-hour incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Lysis Control: To the remaining cells in the original plate, add 50 µL of a 10X lysis buffer to create a maximum LDH release control.[8]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well of the new plate containing the supernatant.

-

Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

-

Analysis: Calculate the percentage of LDH release for each concentration relative to the maximum lysis control.

Table 2: Hypothetical Cytotoxicity Data Summary

| Assay | Endpoint | Result (CC₅₀) |

| MTT | Metabolic Activity | > 100 µM |

| LDH | Membrane Integrity | > 100 µM |

hERG Channel Inhibition Assay (Cardiac Safety)

Rationale: Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[9] Early assessment of hERG liability is a regulatory requirement and critical for safety.[10] Automated patch-clamp electrophysiology is the gold standard for this assessment.

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Instrument Setup: Utilize an automated patch-clamp system such as the QPatch or SyncroPatch.[9]

-

Compound Application: Prepare this compound at multiple concentrations (e.g., 0.1, 1, 10, 30 µM).

-

Voltage Protocol: Apply a specific voltage protocol to elicit the hERG current. A typical protocol involves a depolarizing pulse to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the tail current.[11]

-

Data Acquisition: Record the hERG tail current before and after the sequential application of increasing concentrations of the test compound.

-

Controls: Include a vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor as a positive control (e.g., E-4031).[9]

-

Analysis: Calculate the percentage of hERG current inhibition at each concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC₅₀ value.

Table 3: Hypothetical hERG Inhibition Data Summary

| Assay | Endpoint | Result (IC₅₀) |

| Automated Patch-Clamp | hERG Current Inhibition | > 30 µM |

Cytochrome P450 (CYP) Inhibition Assay (Drug-Drug Interactions)

Rationale: Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism. Inhibition of these enzymes by a new chemical entity can lead to adverse drug-drug interactions (DDIs).[12] An in vitro assay using human liver microsomes is a standard method to assess the inhibitory potential against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[13]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes, a specific probe substrate for each CYP isoform, and NADPH regenerating system in phosphate buffer.

-

Incubation: Pre-incubate the mixture with varying concentrations of this compound or a known inhibitor (positive control) for 10 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding the specific probe substrate.

-

Reaction Termination: After a set time (e.g., 15 minutes), stop the reaction by adding a stopping solution (e.g., acetonitrile).

-

Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite from the probe substrate.[13]

-

Data Interpretation: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ for each CYP isoform.

Table 4: Hypothetical CYP450 Inhibition Data Summary

| CYP Isoform | Result (IC₅₀) |

| CYP1A2 | > 50 µM |

| CYP2C9 | > 50 µM |

| CYP2C19 | > 50 µM |

| CYP2D6 | > 50 µM |

| CYP3A4 | > 50 µM |

Mutagenicity Assessment (Ames Test)

Rationale: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[14] It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[15][16] A positive test, indicated by the growth of revertant colonies on a histidine-free medium, suggests the compound is a mutagen.[14][15]

Figure 2: Principle of the Ames Test.

-

Strain Preparation: Use at least two strains of S. typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

-

Metabolic Activation: Conduct the test with and without a mammalian liver extract (S9 fraction) to account for metabolites that may be mutagenic.[15]

-

Plate Preparation: To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.

-

Plating: Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.[17]

Table 5: Hypothetical Ames Test Data Summary

| Strain | Metabolic Activation (S9) | Result |

| TA98 | - | Negative |

| TA98 | + | Negative |

| TA100 | - | Negative |

| TA100 | + | Negative |

Tier 2: Broad Target Class Identification

Assuming the compound shows an acceptable safety profile in Tier 1, the next step is to explore its potential mechanism of action through broad, unbiased screening against major drug target families.

Broad Kinome Profiling

Rationale: Protein kinases are a large family of enzymes that play critical roles in cell signaling and are implicated in numerous diseases, particularly cancer.[18] Kinome profiling services screen a compound against a large panel of kinases to identify potential targets and assess selectivity.[19][20]

-

Service Provider Selection: Choose a reputable contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology, MtoZ Biolabs).[18][19]

-

Assay Format: Typically, these services use radiometric or fluorescence-based assays to measure kinase activity.[19][21]

-

Screening Concentration: Submit the compound for an initial screen at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases.

-

Data Analysis: The service provider will report the percent inhibition for each kinase. A common threshold for a "hit" is >50% inhibition.

-

Follow-up: For any identified hits, follow-up with IC₅₀ determination to confirm potency.

Table 6: Hypothetical Kinome Profiling Hit Summary (@ 10 µM)

| Kinase Target | Percent Inhibition |

| Kinase A | 85% |

| Kinase B | 62% |

| ... (250+ other kinases) | < 50% |

GPCR Panel Screening

Rationale: G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are the target of approximately 40% of all modern drugs.[22][23] Screening against a panel of GPCRs can reveal unexpected activities and potential therapeutic applications.

-

Service Provider Selection: Engage a CRO with a comprehensive GPCR screening platform (e.g., Creative Biogene, Reaction Biology).[24][25]

-

Assay Formats: Services typically offer multiple functional readouts, such as calcium mobilization, cAMP accumulation, or β-arrestin recruitment assays, to detect both agonists and antagonists.[25][26]

-

Screening Concentration: As with kinome screening, an initial single-point screen (e.g., at 10 µM) is cost-effective.

-

Data Analysis: Results are reported as percent activation (for agonists) or percent inhibition (for antagonists) relative to a known reference compound.

-

Follow-up: Confirmed hits should be further characterized in full dose-response curves to determine potency (EC₅₀ or IC₅₀) and efficacy.

Table 7: Hypothetical GPCR Screening Hit Summary (@ 10 µM)

| GPCR Target | Mode of Action | Percent Activity/Inhibition |

| GPCR X | Antagonist | 92% Inhibition |

| ... (100+ other GPCRs) | N/A | < 30% Activity/Inhibition |

Data Interpretation and Next Steps

The initial screening cascade provides a foundational dataset to guide the future of the research program for this compound.

-

Clean Safety Profile: If the compound is non-cytotoxic, non-mutagenic, and shows no significant hERG or CYP450 liability (e.g., all IC₅₀/CC₅₀ > 30 µM), it is a strong candidate for further investigation.

-

Identified Hits: If hits are identified in the kinome or GPCR screens, the next steps (Tier 3) would involve:

-

Dose-Response Confirmation: Validate the hits by determining their potency (IC₅₀/EC₅₀) through full concentration-response curves.

-

Selectivity Profiling: Assess the selectivity of the compound against related targets to understand its specificity.

-

Mechanism of Action Studies: Employ further biochemical and cell-based assays to elucidate how the compound interacts with its target.

-

-

No Hits: If no significant activity is observed in any of the screens, researchers may consider synthesizing analogs of the parent compound to explore the structure-activity relationship or testing the compound in more complex phenotypic assays.

This systematic approach ensures that resources are directed toward compounds with the most promising therapeutic potential and an acceptable safety margin, laying a solid foundation for subsequent hit-to-lead and lead optimization efforts.

References

-

Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. [Link][16]

-

Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link][19]

-

Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link][6]

-

Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link][14]

-

AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

-

SciSpace. (2018). Microbial Mutagenicity Assay: Ames Test. [Link][17]

-

Wang, L., et al. (2015). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 36(10), 1167-1178. [Link][26]

-

Springer Protocols. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link][13]

-

Du, F., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2427, 219-226. [Link][29]

-

LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link][12]

-

Enzymlogic. (n.d.). G Protein-Coupled Receptor (GPCR) Drug Discovery Tools. [Link][22]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link][30]

-

Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link][10]

-

U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link][11]

-

Fotakis, G., & Timbrell, J. A. (2005). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

-

Worle-Knirsch, J. M., et al. (2006). Particle-induced artifacts in the MTT and LDH viability assays. Toxicology in Vitro, 20(8), 1545-1553. [Link][7]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. [Link][8]

-

ResearchGate. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. [Link][4]

-

ChemBK. (n.d.). Cyclopropyl-(3,4-dimethylphenyl)methanone. [Link][2]

-

ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link][3]

Sources

- 1. Cyclopropyl-(3,4-dimethylphenyl)methanone | 38675-78-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arctomsci.com [arctomsci.com]

- 6. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. fda.gov [fda.gov]

- 12. lnhlifesciences.org [lnhlifesciences.org]

- 13. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 14. microbiologyinfo.com [microbiologyinfo.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. scispace.com [scispace.com]

- 18. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 21. assayquant.com [assayquant.com]

- 22. G Protein-Coupled Receptor (GPCR) Drug Discovery Tools | Enzymlogic [enzymlogic.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. hERG Assay | PPTX [slideshare.net]

- 28. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 29. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 30. criver.com [criver.com]

The Cyclopropyl Aryl Ketone Scaffold: A Privileged Motif for Targeting Key Enzymes in Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl aryl ketone motif, characterized by a strained three-membered ring conjugated to an aromatic ketone, presents a unique and compelling scaffold in medicinal chemistry. This structure imparts distinct electronic and conformational properties that enable potent and often selective interactions with a range of biological targets. This guide delves into the core therapeutic potential of cyclopropyl aryl ketones, focusing on their established roles as inhibitors of critical enzyme families, including flavin-dependent oxidases and histone demethylases. We will explore the underlying mechanisms of action, highlight key molecular targets, and provide detailed experimental protocols for target identification and validation, offering a comprehensive resource for researchers aiming to leverage this versatile chemical scaffold in drug discovery.

Introduction: The Unique Chemistry of the Cyclopropyl Ketone Moiety

The therapeutic promise of cyclopropyl aryl ketones stems from the inherent chemical reactivity of the cyclopropane ring. This small, strained carbocycle possesses significant bond-angle strain, resulting in C-C bonds with increased p-orbital character. When conjugated with an aryl ketone, this system becomes susceptible to nucleophilic attack and ring-opening reactions, a property that has been ingeniously exploited in the design of mechanism-based enzyme inhibitors.[1] The interaction of these compounds with their biological targets often involves the formation of a covalent bond, leading to irreversible inhibition, a desirable characteristic for achieving sustained therapeutic effects.

This guide will focus on two primary classes of enzymes that are well-established targets for cyclopropyl aryl ketone-based inhibitors: Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1), both of which are crucial flavin-dependent enzymes. Additionally, we will touch upon other potential targets and methodologies for discovering novel interactions.

Flavin-Dependent Amine Oxidases: A Primary Target Class

Flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), are critical enzymes in the metabolic pathways of neurotransmitters like serotonin, dopamine, and norepinephrine.[] Dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders, including depression and Parkinson's disease, making them attractive targets for therapeutic intervention.[]

Mechanism of Irreversible Inhibition

Cyclopropylamines, which are structurally related to cyclopropyl ketones and are often metabolites or designed analogs, are potent mechanism-based inhibitors of MAOs.[3] The inhibitory mechanism involves the enzyme's flavin adenine dinucleotide (FAD) cofactor. The MAO enzyme oxidizes the cyclopropylamine, generating a reactive intermediate that subsequently forms a covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme.[3][4] Spectral changes, such as bleaching at 456 nm and increased absorbance at 400 nm, are consistent with this flavin modification.[3]

Caption: Mechanism of MAO inhibition by cyclopropylamines.

Selectivity and Therapeutic Implications

The selectivity of cyclopropylamine inhibitors for MAO-A versus MAO-B is a critical determinant of their therapeutic application and side-effect profile.[] For instance, non-selective MAO inhibition can lead to a hypertensive crisis due to the inability to metabolize dietary tyramine.[] Medicinal chemistry efforts have focused on designing inhibitors with high selectivity for MAO-B for the treatment of Parkinson's disease, or reversible inhibitors of MAO-A (RIMAs) for depression to mitigate these risks.

Notably, compounds like cis-N-benzyl-2-methoxycyclopropylamine have demonstrated potent and selective irreversible inhibition of MAO-B, with IC50 values in the nanomolar range, making them promising leads for further development.[3]

Epigenetic Modulators: Targeting Histone Demethylases

Beyond their role in neuroscience, cyclopropylamine-containing molecules have emerged as powerful inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent histone demethylase.[5] LSD1 plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), thereby influencing gene expression.[6] Overexpression of LSD1 has been linked to the development and progression of various cancers, making it a compelling oncology target.[5]

The mechanism of LSD1 inhibition by tranylcypromine, a well-known cyclopropylamine, is analogous to that of MAO inhibition, involving the formation of a covalent adduct with the FAD cofactor.[6] This has spurred the development of numerous cyclopropylamine-based LSD1 inhibitors for cancer therapy.

Other Potential Therapeutic Targets

The reactivity of the cyclopropyl aryl ketone scaffold extends to other potential targets, showcasing its versatility in drug discovery.

-

Anticancer Activity: Substituted aryl cyclopropyl ketones have shown cytotoxic potential against various cancer cell lines, including breast and mouse mammary carcinoma.[7] Their mechanism is often linked to the inhibition of critical cellular pathways, though specific targets are not always fully elucidated.[7]

-

Antimicrobial and Antimalarial Agents: Series of 4-alkylaminoaryl phenyl cyclopropyl methanones have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and Plasmodium falciparum.[8] Molecular docking studies suggest that these compounds may act by inhibiting fatty acid synthase II (FAS-II) enzymes.[8]

-

Cytochrome P450 (CYP) Enzymes: Cyclopropylamines can also act as mechanism-based inactivators of cytochrome P450 enzymes.[9][10] This interaction is important to consider during drug development, as it can lead to drug-drug interactions.[11][12] The inactivation mechanism is thought to involve the formation of a reactive intermediate that covalently binds to the enzyme.[10]

Experimental Protocols for Target Identification and Validation

Identifying the specific molecular targets of a bioactive compound is a critical step in drug development. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that can be employed for this purpose.[13][14]

Activity-Based Protein Profiling (ABPP) Workflow

ABPP utilizes chemical probes that covalently bind to the active sites of enzymes.[15] For cyclopropyl aryl ketones, a probe could be designed to incorporate a reporter tag (e.g., biotin or a fluorescent dye) while retaining the core reactive scaffold.

Step-by-Step Protocol:

-

Probe Synthesis: Synthesize a cyclopropyl aryl ketone derivative functionalized with a linker and a reporter tag (e.g., biotin for pull-down experiments or a fluorophore for imaging).[15]

-

Proteome Labeling: Incubate the synthesized probe with a complex biological sample (e.g., cell lysate, intact cells). The probe will covalently label its protein targets.

-

Target Enrichment (for biotinylated probes):

-

Lyse the cells (if labeled intact) and add streptavidin-coated beads to the lysate.

-

The biotinylated probe-protein complexes will bind to the beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion: Digest the enriched proteins into peptides using a protease (e.g., trypsin).

-

Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were labeled by the probe.

-

Data Analysis: Compare the identified proteins from the probe-treated sample to a control sample (e.g., treated with a vehicle or a structurally similar but non-reactive probe) to identify specific targets.

Caption: Activity-Based Protein Profiling (ABPP) workflow.

Target Validation: Enzymatic Assays

Once potential targets are identified via ABPP, their inhibition by the cyclopropyl aryl ketone needs to be validated using enzymatic assays.

General Protocol for MAO Inhibition Assay:

-

Enzyme and Substrate Preparation: Obtain purified MAO-A or MAO-B enzyme and a suitable substrate (e.g., kynuramine).

-

Inhibitor Preparation: Prepare a stock solution of the cyclopropyl aryl ketone compound in a suitable solvent (e.g., DMSO).

-

Assay Reaction:

-

In a microplate, combine the enzyme, buffer, and varying concentrations of the inhibitor.

-

Pre-incubate for a defined period to allow for irreversible inhibition.

-

Initiate the reaction by adding the substrate.

-

-

Detection: Measure the product formation over time using a plate reader (e.g., fluorescence for the product of kynuramine oxidation).

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected cyclopropylamine derivatives against MAO-A and MAO-B.

| Compound | Target | IC50 (after 30 min pre-incubation) | Reference |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | [3] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | [3] |

| Tranylcypromine | MAO-A/B | Varies (slight preference for MAO-B) | [][16] |

Conclusion and Future Directions

The cyclopropyl aryl ketone scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its unique chemical properties have been successfully harnessed to create potent and selective inhibitors of key enzymes involved in neurological disorders and cancer. The mechanism-based, often irreversible, mode of action of these compounds offers a distinct advantage in achieving sustained therapeutic effects.

Future research in this area will likely focus on:

-

Expansion to New Targets: Utilizing advanced techniques like ABPP to identify novel protein targets for cyclopropyl aryl ketones.

-

Improving Selectivity: Fine-tuning the structure of these compounds to enhance their selectivity for specific enzyme isoforms or to develop inhibitors with desired polypharmacology.

-

Modulating Reversibility: Designing reversible or quasi-reversible inhibitors to potentially improve safety profiles for certain therapeutic applications.

By continuing to explore the rich chemistry of this scaffold, the scientific community can unlock new therapeutic opportunities for a wide range of diseases.

References

- A Comparative Analysis of the Biological Activities of Substituted Aryl Cyclopropyl Ketones. Benchchem.

- cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed.

- 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase. PubMed.

- Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. PubMed.

- Bioorthogonal Reactions in Activity-Based Protein Profiling. MDPI.

- Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. PMC - PubMed Central.

- Inhibitors of histone demethylases. PubMed.

- cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF. ResearchGate.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem.

- Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.

- N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Mayo Clinic.

- Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC.

- Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI.

- Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. PubMed.

- Highly selective inhibition of histone demethylases by de novo macrocyclic peptides. ResearchGate.

- Analogue-Sensitive Inhibition of Histone Demethylases Uncovers Member-Specific Function in Ribosomal Protein Synthesis. PMC - NIH.

- Allele-Specific Inhibition of Histone Demethylases. PMC - NIH.

- Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers (RSC Publishing).

- Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society.

- Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. Grantome.

- Activity-based protein profiling: A graphical review. PMC - PubMed Central.

- The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. PMC.

- Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers.

- Cyclopropyl‐functionalised ketones are also excellent substrates for... ResearchGate.

- Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers.

- Activity-based protein profiling: applications to biomarker discovery, in vivo imaging and drug discovery. PubMed.

- Cytochrome P450 Inhibition. Examine.com.

- Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs.

- Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. NIH.

- Reaction mechanism for the cycloaddition of cyclopropyl ketones with terminal alkenes and alkynes. ResearchGate.

- Synthesis of cyclopropanes. Organic Chemistry Portal.

- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC - NIH.

Sources

- 1. The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of histone demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 11. examine.com [examine.com]

- 12. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity-based protein profiling: applications to biomarker discovery, in vivo imaging and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 16. researchgate.net [researchgate.net]

The Ascendant Role of Cyclopropyl Methanones in Modern Drug Discovery: A Technical Guide to Unlocking Novel Biological Activities